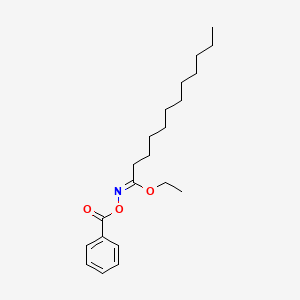
Ethyl N-(benzoyloxy)laurimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(benzoyloxy)laurimidate is a chemical compound with the molecular formula C21H33NO3 and a molecular weight of 347.49 g/mol . It is known for its unique structure, which includes an ethyl ester group, a benzoyloxy group, and a laurimidate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of Ethyl N-(benzoyloxy)laurimidate may involve large-scale esterification reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-(benzoyloxy)laurimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted laurimidates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl N-(benzoyloxy)laurimidate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying drug metabolism.
Mecanismo De Acción
The mechanism of action of Ethyl N-(benzoyloxy)laurimidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparación Con Compuestos Similares
Ethyl N-(benzoyloxy)stearimidate: Similar in structure but with a longer carbon chain.
Ethyl N-(benzoyloxy)palmitimidate: Another analog with a different carbon chain length.
Ethyl N-(benzoyloxy)myristimidate: Shares the benzoyloxy group but differs in the carbon chain length.
Uniqueness: Ethyl N-(benzoyloxy)laurimidate is unique due to its specific carbon chain length and the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
80538-43-8 |
|---|---|
Fórmula molecular |
C21H33NO3 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
[(Z)-1-ethoxydodecylideneamino] benzoate |
InChI |
InChI=1S/C21H33NO3/c1-3-5-6-7-8-9-10-11-15-18-20(24-4-2)22-25-21(23)19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3/b22-20- |
Clave InChI |
XYESDUBQSHLTPD-XDOYNYLZSA-N |
SMILES isomérico |
CCCCCCCCCCC/C(=N/OC(=O)C1=CC=CC=C1)/OCC |
SMILES canónico |
CCCCCCCCCCCC(=NOC(=O)C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


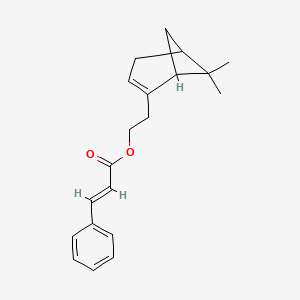
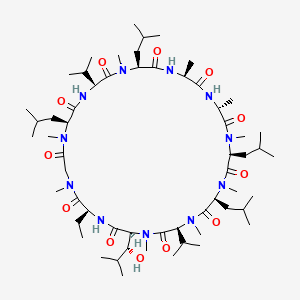
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
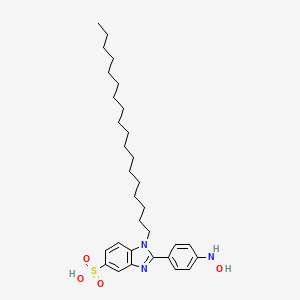
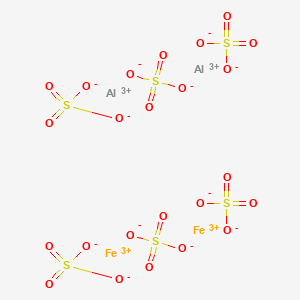

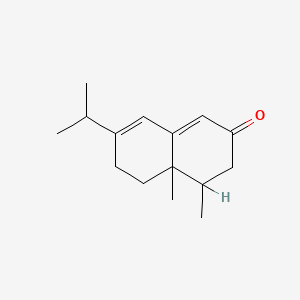
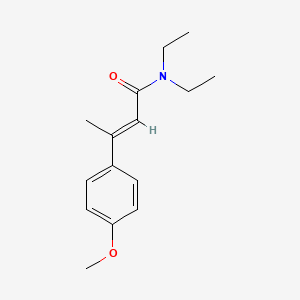
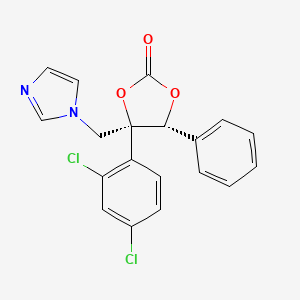

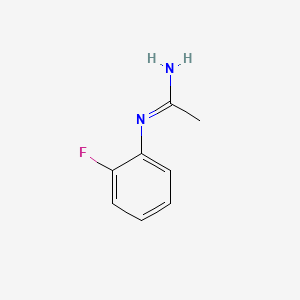

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)

